Ionization Potential Head-to-Head: BF-DPB (5.23 eV) vs. MeO-TPD (5.07 eV) Enables 0.16 eV Reduction in Hole Injection Barrier
In a direct comparative study of host materials for p-doped hole transport layers, Tietze et al. (2014) determined the ionization energy (IE) of BF-DPB to be 5.23 eV and MeO-TPD to be 5.07 eV using ultraviolet photoemission spectroscopy (UPS), yielding a +0.16 eV difference [1]. This higher IE of BF-DPB is the key mechanistic driver behind the lower OLED operating voltage reported by Murawski et al. (2014), who demonstrated that BF-DPB-based red phosphorescent OLEDs achieve 10,000 cd/m² at only 3.2 V and green OLEDs at 3.1 V, attributed to more efficient hole injection from BF-DPB into the adjacent electron-blocking layer [2]. In contrast, devices employing MeO-TPD, Spiro-TTB, or NPB as the HTL exhibit higher driving voltages and a more pronounced luminous efficacy roll-off at elevated brightness. The relationship between higher host IE and reduced injection barrier is mechanistically established: a deeper HOMO level of the HTL aligns more favorably with the HOMO of the electron-blocking layer, reducing the energy offset that charge carriers must overcome.
| Evidence Dimension | Ionization energy (IE / HOMO) of pristine host material |
|---|---|
| Target Compound Data | BF-DPB: 5.23 eV (UPS measurement) |
| Comparator Or Baseline | MeO-TPD: 5.07 eV (UPS measurement) |
| Quantified Difference | +0.16 eV (higher/deeper HOMO for BF-DPB) |
| Conditions | Ultraviolet photoemission spectroscopy (UPS) on thin films; Tietze et al. 2014, Organic Electronics 15, 365–371 |
Why This Matters
A 0.16 eV deeper HOMO directly reduces the hole injection barrier at the HTL/EBL interface, translating to lower OLED driving voltage and reduced power consumption—critical metrics for display manufacturers selecting HTMs.
- [1] Tietze, M. L., Pahner, P., Schmidt, T., Menke, T., Kleemann, H., Hein, M. P., Leo, K. & Riede, M. (2014). Highly efficient p-dopants in amorphous hosts. Organic Electronics, 15(2), 365–371. View Source
- [2] Murawski, C., Fuchs, C., Hofmann, S., Leo, K. & Gather, M. C. (2014). Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. Applied Physics Letters, 105(11), 113303. View Source
